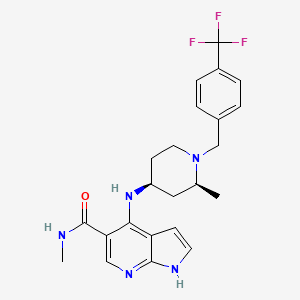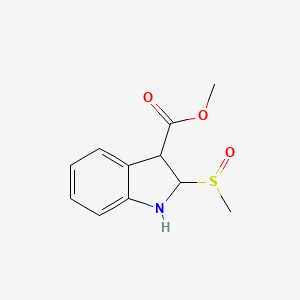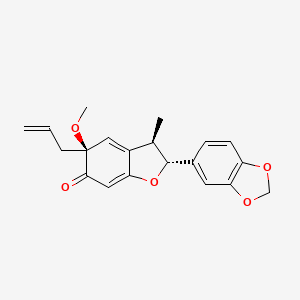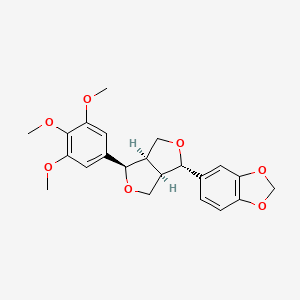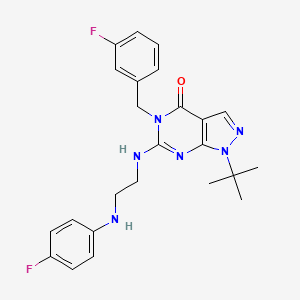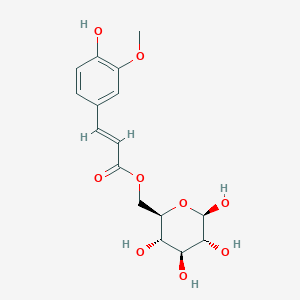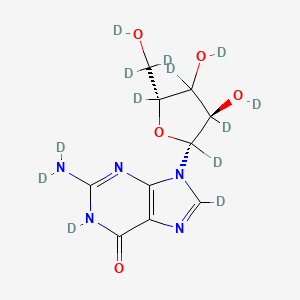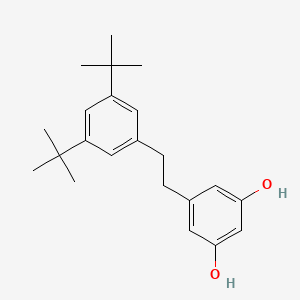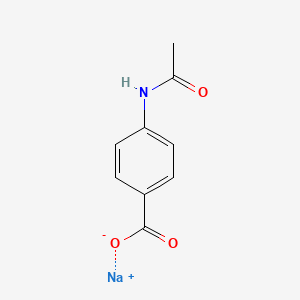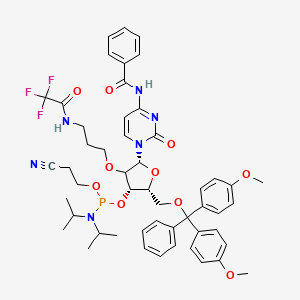
Theophylline-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Theophylline-d3 is a deuterated form of theophylline, a methylxanthine derivative commonly used in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). This compound is chemically similar to theophylline but contains deuterium atoms, which can be used in various scientific studies to trace metabolic pathways and understand the pharmacokinetics of theophylline .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Theophylline-d3 typically involves the incorporation of deuterium atoms into theophylline. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O). This process can be carried out under controlled conditions to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors and catalysts to achieve high yields and purity. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to ensure efficient deuterium incorporation .
Chemical Reactions Analysis
Types of Reactions: Theophylline-d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for understanding its metabolic pathways and potential interactions with other compounds .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve nucleophiles such as halides or amines under appropriate conditions.
Major Products: The major products formed from these reactions include various deuterated derivatives of theophylline, which can be used for further studies and applications .
Scientific Research Applications
Theophylline-d3 has a wide range of scientific research applications:
Chemistry: It is used as a tracer in studies involving theophylline metabolism and pharmacokinetics.
Biology: this compound helps in understanding the biological pathways and interactions of theophylline in living organisms.
Medicine: It is used in clinical studies to investigate the efficacy and safety of theophylline-based treatments.
Industry: this compound is employed in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Comparison with Similar Compounds
- Caffeine
- Theobromine
- Aminophylline
- Dyphylline
Properties
Molecular Formula |
C7H8N4O2 |
|---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
3-methyl-1-(trideuteriomethyl)-7H-purine-2,6-dione |
InChI |
InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9)/i2D3 |
InChI Key |
ZFXYFBGIUFBOJW-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C(=O)C2=C(N=CN2)N(C1=O)C |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


